2-naphthylmethyl 3-nitrobenzoate
CAS No.:
Cat. No.: VC11139714
Molecular Formula: C18H13NO4
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO4 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | naphthalen-2-ylmethyl 3-nitrobenzoate |
| Standard InChI | InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2 |
| Standard InChI Key | YGJLKCJGPJUFIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
2-Naphthylmethyl 3-nitrobenzoate (IUPAC name: naphthalen-2-ylmethyl 3-nitrobenzoate) consists of a benzoic acid derivative where the carboxylic acid group is esterified with 2-naphthylmethanol. The nitro group at the third position of the benzene ring introduces strong electron-withdrawing effects, influencing reactivity and stability. The naphthyl group adds steric bulk and aromaticity, which may impact solubility and crystallinity.
Molecular Formula:
Molecular Weight: 307.30 g/mol
Structural Features:
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Aromatic nitro group () at the meta position of the benzoate ring.
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Ester linkage () connecting the benzoate and 2-naphthylmethyl groups.
Synthesis and Manufacturing
While no direct synthesis protocols for 2-naphthylmethyl 3-nitrobenzoate are documented, analogous nitrobenzoate esters are typically synthesized via acid-catalyzed esterification. A plausible route involves:
Reaction Mechanism
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Nitration of Benzoic Acid:
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Esterification with 2-Naphthylmethanol:
Hypothetical Reaction Scheme:
Optimization Considerations
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Temperature: Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition of the nitro group .
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Catalysts: Heterogeneous catalysts (e.g., zeolites) could enhance selectivity and yield .
Physicochemical Properties
Predicted properties based on structural analogs :
Spectroscopic Data:
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IR: Strong absorption bands at (ester C=O), (asymmetric ), and (symmetric ) .
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NMR: NMR signals for naphthyl protons (δ 7.2–8.5 ppm) and benzoate aromatic protons (δ 8.1–8.3 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitrobenzoate esters are critical intermediates in drug synthesis. For example:
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Lenalidomide Analogues: Methyl 2-bromomethyl-3-nitrobenzoate is a precursor to lenalidomide, a therapeutic for multiple myeloma . The naphthyl variant could serve a similar role in tailored drug formulations.
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Anticancer Agents: Nitro groups are often reduced to amines, enabling coupling reactions for targeted therapies .
Organic Synthesis
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Electrophilic Substitution: The nitro group directs further functionalization (e.g., halogenation, sulfonation) at specific positions on the aromatic ring .
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Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could modify the naphthyl group for material science applications .
Future Research Directions
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Synthetic Methodologies: Develop greener catalysts (e.g., enzymatic esterification) to improve sustainability.
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Biological Screening: Evaluate antimicrobial or antitumor activity of 2-naphthylmethyl 3-nitrobenzoate derivatives.
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Material Science: Explore its use in liquid crystals or organic semiconductors due to aromatic rigidity.
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